molecular formula C22H15ClF4N2O3S B2600162 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide CAS No. 451479-62-2

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2600162
CAS RN: 451479-62-2
M. Wt: 498.88
InChI Key: AQIYBHYDNLFSNH-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . The compound also contains a benzamide group, a sulfonyl group, and several halogens (chlorine and fluorine).

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study synthesized derivatives of benzenesulfonamide and evaluated them for in vitro antimicrobial and anticancer activities. These compounds were found to exhibit significant antimicrobial properties against various strains and demonstrated anticancer activity against specific cell lines. The research highlighted the importance of structural modifications to enhance biological activities, suggesting potential applications of similar compounds in developing new therapeutic agents (Kumar et al., 2014).

Antipathogenic Activity

Another study focused on the synthesis and characterization of thiourea derivatives, testing their interaction with bacterial cells. These compounds showed significant antipathogenic activity, especially against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of fluorinated compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to the query compound, revealed its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study's structure-activity relationship analysis helps understand how modifications affect bioavailability and activity, offering insights into designing more effective therapeutic agents (Palanki et al., 2000).

Medicinal Chemistry and Synthesis

A publication described the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, emphasizing the protocol's broad applicability in medicinal chemistry and synthesis. This method enables the conversion of triflamide into various synthetically useful functional groups, highlighting the role of fluorination in developing pharmaceuticals (Wang et al., 2009).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF4N2O3S/c23-14-5-8-19(17(11-14)22(25,26)27)28-21(30)16-12-15(6-7-18(16)24)33(31,32)29-10-9-13-3-1-2-4-20(13)29/h1-8,11-12H,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIYBHYDNLFSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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